molecular formula C8H15NO2 B070674 1,4-Dimethylpiperidine-4-carboxylic acid CAS No. 162648-33-1

1,4-Dimethylpiperidine-4-carboxylic acid

Cat. No. B070674
M. Wt: 157.21 g/mol
InChI Key: QBYSPFYUVWFCBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid and its derivatives has been explored through various methods, including intermolecular cycloaddition and reductive amination followed by Curtius rearrangement. These methods allow for the creation of this compound and its analogs with specific stereochemical configurations and the potential for further functionalization (Liu et al., 2000), (Oba et al., 2005).

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 1,4-Dimethylpiperidine-4-carboxylic acid, have been investigated for their impact on microbial production systems. Engineered microbes such as Escherichia coli and Saccharomyces cerevisiae are used to produce carboxylic acids fermentatively. These acids, however, can inhibit microbial growth at concentrations below the desired yield, affecting the production of biorenewable chemicals. Strategies to increase microbial tolerance include metabolic engineering to modify cell membrane properties and intracellular pH (Jarboe, Royce, & Liu, 2013).

Solvent Development for Carboxylic Acid Extraction

Research on solvent development for LLX of carboxylic acids is critical for recovering these compounds from aqueous streams, especially in the context of producing bio-based plastics. The review by Sprakel & Schuur (2019) discusses the advancements in solvents, including ionic liquids and improvements to traditional amine and organophosphorous extractants for efficient carboxylic acid recovery (Sprakel & Schuur, 2019).

Novel Carboxylic Acid Bioisosteres in Drug Design

The exploration of novel carboxylic acid bioisosteres for drug design is a significant area of research. Carboxylic acid functionalities are pivotal in the pharmacophore of numerous drugs, and novel bioisosteres can improve bioactivity, selectivity, or physicochemical properties of drugs. This area highlights the innovation required to overcome challenges in modern drug design, demonstrating the potential of carboxylic acid derivatives, including 1,4-Dimethylpiperidine-4-carboxylic acid, in therapeutic applications (Horgan & O’ Sullivan, 2021).

Understanding the Toxicity and Carcinogenicity of Carboxylic Acids

Kenyon & Hughes (2001) provide a comprehensive review of the toxicity and carcinogenicity of dimethylarsinic acid, a related carboxylic acid. This work is vital for understanding the carcinogenic role of certain carboxylic acids and their metabolites, informing risk assessment and safety regulations (Kenyon & Hughes, 2001).

Future Directions

Piperidines, such as 1,4-Dimethylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1,4-dimethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSPFYUVWFCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602339
Record name 1,4-Dimethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethylpiperidine-4-carboxylic acid

CAS RN

162648-33-1
Record name 1,4-Dimethyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162648-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Methyl isonipecotic acid (5.10 g, 35 mmol) was placed in a Parr flask and diluted with 400 mL H2O. 10 mL of a 30% formaldehyde solution was added followed by 5.0 g of 10% Pd/C. The reaction mixture was hydrogenated at 50 psi overnight, filtered through celite, washed with H2O, and evaporated. HPLC 1:1 methanol/dichloromethane containing 2% acetic acid afforded 1,4-dimethylpiperidine-4-carboxylic acid. (0.859 g, 15%). 1H NMR (200 MHz DMSO d6) δ3.0 (m, 2H), 2.5 (m, 2H), 2.4 (s, 3H), 2.1 (m, 2H), 1.5 (m, 2H), 1.1 (s, 3H).
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